![molecular formula C8H13BrN4O B13336693 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide](/img/structure/B13336693.png)
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide typically involves a multi-step process. One efficient route starts with the preparation of pyrazole bromide from potassium tricyanomethanide. This is followed by a selective Sandmeyer reaction on the corresponding diaminopyrazole . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.
Scientific Research Applications
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide is a chemical compound with potential applications in various scientific research fields. A novel synthesis method for this compound has been devised .
Synthesis
A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been created . Preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield and features a selective Sandmeyer reaction on the corresponding diaminopyrazole . This allows for a more versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides than was previously possible .
Potential Applications
5-aminopyrazole-4-carboxamide derivatives have potential uses in the creation of kinase inhibitors and drug candidates .
- Drug Discovery: 5-aminopyrazole-4-carboxamide derivatives are being explored for the development of novel drugs . For example, they have been investigated as bumped-kinase inhibitors (BKIs) effective against Cryptosporidium parvum, a leading cause of pediatric diarrhea . Compound 6 (BKI 1708) was found to be efficacious at 8 mg/kg dosed once daily (QD) for 5 days with no observable signs of toxicity up to 200 mg/kg dosed QD for 7 days . Compound 15 .
- Pharmaceutical Intermediates : The compound can be used as a key intermediate in the synthesis of various pharmaceuticals . It is used in the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide .
Mechanism of Action
The mechanism of action of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in disease pathways. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides: These compounds have similar structures but with different substituents on the pyrazole ring.
Pyrazole-4-carbonitriles: These compounds are intermediates in the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide and have similar reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which has been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, anti-diabetic, and anti-cancer activities. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound has been achieved through various methods, with notable efficiency and yield. One method involves the selective Sandmeyer reaction on diaminopyrazoles, leading to versatile derivatives that can be further modified for enhanced biological activity .
Antioxidant Activity
Research has demonstrated that pyrazole derivatives exhibit potent antioxidant properties. For instance, compounds derived from 5-amino-pyrazoles were evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives showed significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Anti-Diabetic Activity
The anti-diabetic potential of this compound has been investigated through in vitro studies. The inhibition of key enzymes such as α-amylase and α-glucosidase was assessed, revealing that certain derivatives effectively reduced glucose absorption by inhibiting these enzymes. For example, one study reported an IC50 value of 4.54 nM against the DPP-4 enzyme, indicating strong potential for managing diabetes .
Anti-Alzheimer Activity
In addition to its anti-diabetic effects, this compound has shown promise in neuroprotective applications. The inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology, was evaluated. Some derivatives exhibited significant AChE inhibitory activity, suggesting potential therapeutic applications in treating cognitive disorders .
Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been highlighted in various studies. Compounds similar to this compound have demonstrated selective inhibition of COX-2 over COX-1, making them attractive candidates for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Summary of Biological Activities
Case Study: In Vitro Evaluation
In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, several compounds were tested for their anti-diabetic and antioxidant activities. Notably, two specific derivatives showed superior biological activities compared to others in their class, reinforcing the potential therapeutic applications of pyrazole-based compounds .
In Silico Analysis
In silico studies have complemented the experimental findings by predicting the drug-likeness and toxicity profiles of this compound derivatives. These analyses suggest that certain compounds meet the criteria for favorable pharmacokinetic properties while exhibiting low toxicity profiles .
Properties
Molecular Formula |
C8H13BrN4O |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-amino-3-bromo-1-tert-butylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13BrN4O/c1-8(2,3)13-6(10)4(7(11)14)5(9)12-13/h10H2,1-3H3,(H2,11,14) |
InChI Key |
HPPFBLHQFQIQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)Br)C(=O)N)N |
Origin of Product |
United States |
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